ExoZ protein
Description
Properties
CAS No. |
142540-66-7 |
|---|---|
Molecular Formula |
C12H11NO3 |
Synonyms |
ExoZ protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Proteins
NodX: Homologous Protein with Divergent Function
NodX, a protein in Rhizobium leguminosarum biovar viciae, exhibits 23.3% sequence homology to ExoZ . However, NodX is involved in modifying nodulation factors (lipochitooligosaccharides) rather than EPS, enabling symbiosis with Afghanistan pea cultivars. This highlights functional divergence despite shared ancestry .
MBOAT Proteins: Alternative Acyltransferases
Membrane-bound O-acyltransferases (MBOATs) mediate O-acetylation in EPSs like xanthan, influencing viscosity for industrial applications . Unlike ExoZ, MBOATs utilize a distinct catalytic mechanism involving a conserved histidine residue, enabling acyl group transfer across membranes without transmembrane helices . This structural and mechanistic divergence underscores the evolutionary plasticity of EPS modification systems.
ExoB: Epimerase in the Same Gene Cluster
ExoB, encoded near exoZ, is a UDP-glucose 4-epimerase essential for synthesizing EPS precursors .
Data Table: Comparative Features of ExoZ and Related Proteins
Research Findings and Implications
Functional Redundancy and Specificity
ExoZ and ExoH demonstrate functional redundancy in EPS modification, as neither acetylation nor succinylation is strictly required for polymerization. However, their combined activity ensures proper EPS hydrophobicity and stability, critical for host recognition and infection thread formation .
Evolutionary Insights
The homology between ExoZ and NodX suggests ancestral gene duplication and specialization in Rhizobia, where EPS and nodulation factor pathways diverged to optimize host-specific symbiosis .
Q & A
Q. What is the enzymatic role of ExoZ in bacterial exopolysaccharide biosynthesis, and how is this function experimentally validated?
ExoZ is an acetyltransferase responsible for acetylating the third sugar residue of succinoglycan subunits in Rhizobium meliloti. This modification is critical for the structural integrity of the polymer. Methodologically, researchers validate this role by:
- Constructing exoZ mutants and comparing their succinoglycan profiles to wild-type strains using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to detect acetyl group absence .
- Performing in vitro enzyme assays with purified ExoZ, lipid-linked intermediates, and radiolabeled acetyl-CoA to track acetyl group transfer .
Q. How does the absence of ExoZ affect symbiotic efficiency in Rhizobium-plant interactions?
exoZ mutants exhibit slightly diminished infection thread formation in host plants (e.g., alfalfa) but retain nitrogen-fixing nodule formation. Researchers quantify this by:
- Microscopic analysis of infection threads in root hairs.
- Measuring nodule occupancy rates via bacterial recovery assays or fluorescent reporter strains .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between phenotypic outcomes of exoZ and exoH mutants in succinoglycan biosynthesis?
While exoZ mutants show mild symbiotic defects, exoH mutants (lacking succinyl modifications) fail to form functional nodules. To address this discrepancy:
- Conduct comparative polysaccharide profiling using high-performance liquid chromatography (HPLC) to quantify acetyl vs. succinyl group contributions to polymer solubility and host recognition .
- Use genetic complementation assays to reintroduce exoZ or exoH under inducible promoters and assess phenotypic rescue .
Q. How can researchers elucidate the spatial interaction between ExoZ and glycosyltransferases like ExoM in membrane-bound complexes?
ExoZ’s membrane localization facilitates interaction with ExoM, a glycosyltransferase. Methodologies include:
- Bacterial two-hybrid systems to map protein-protein interaction domains .
- Crosslinking studies with membrane fractions followed by immunoprecipitation and mass spectrometry to identify interacting partners .
- Cryo-electron microscopy to resolve structural arrangements of ExoZ-ExoM complexes in lipid bilayers .
Q. What advanced techniques are employed to study ExoZ homologs in non-symbiotic systems, such as phages or pathogens?
ExoZ homologs in phages (e.g., PhWands-1) and Pseudomonas aeruginosa are linked to biofilm formation. Researchers use:
- Comparative genomics to identify conserved domains across species .
- CRISPR interference to knock down exoZ in pathogens and assess biofilm disruption via confocal microscopy or crystal violet assays .
Methodological Considerations
Q. How should researchers design controls for exoZ mutagenesis studies to account for polar effects in operonic gene clusters?
- Use non-polar mutations (e.g., in-frame deletions) to avoid disrupting downstream genes in the exo operon .
- Include complementation strains with plasmid-borne exoZ to confirm phenotype reversibility .
Q. What quantitative approaches are recommended for analyzing acetyl modification efficiency in heterogeneous succinoglycan populations?
- Size-exclusion chromatography paired with multi-angle light scattering (SEC-MALS) to separate high- and low-molecular-weight (HMW/LMW) polymer fractions .
- Gas chromatography-mass spectrometry (GC-MS) to quantify acetyl group abundance in hydrolyzed subunits .
Data Interpretation Challenges
Q. How can conflicting results about ExoZ’s role in biofilm formation across bacterial species be reconciled?
- Perform functional ortholog studies by expressing exoZ from Rhizobium in Pseudomonas mutants and assessing biofilm rescue .
- Use RNA-seq to compare transcriptional networks downstream of ExoZ in symbiotic vs. pathogenic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
